molecular formula C19H30N2O4S B5907002 N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide

N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide

Cat. No. B5907002
M. Wt: 382.5 g/mol
InChI Key: AEJAOXUHGMGCMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as JNJ-31020028, is a novel and potent selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is activated by heat, protons, and a variety of endogenous and exogenous ligands. It is widely expressed in sensory neurons and plays a critical role in nociception, inflammation, and other physiological processes. JNJ-31020028 has been extensively studied as a tool compound to investigate the function and pharmacology of TRPV1, as well as a potential therapeutic agent for pain and other disorders.

Mechanism of Action

N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide is a selective antagonist of TRPV1, which means it blocks the channel's function without affecting other ion channels or receptors. TRPV1 is a tetrameric protein that consists of four subunits, each of which contains six transmembrane domains and a pore-forming loop. N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide binds to a specific site on the outer surface of the channel, which prevents the activation of TRPV1 by various stimuli. The exact mechanism of how N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide blocks TRPV1 is still under investigation, but it is believed to involve the stabilization of a closed conformation of the channel or the disruption of the interaction between the channel and its ligands.
Biochemical and Physiological Effects:
N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects, which are mainly related to the inhibition of TRPV1. In vitro studies have shown that N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide blocks the influx of calcium ions into cells that express TRPV1 and reduces the release of inflammatory mediators, such as substance P and calcitonin gene-related peptide. In vivo studies have shown that N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide reduces thermal hyperalgesia and mechanical allodynia in animal models of pain, inflammation, and other disorders. N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has also been shown to reduce the frequency and duration of bladder contractions in animal models of overactive bladder.

Advantages and Limitations for Lab Experiments

N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for TRPV1, which allows for the specific inhibition of this channel without affecting other ion channels or receptors. Another advantage is its availability as a tool compound, which allows for the investigation of the function and pharmacology of TRPV1 in various experimental settings. One limitation is its relatively low solubility in water, which requires the use of organic solvents for its preparation and administration. Another limitation is its potential off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide and TRPV1. One direction is the investigation of the role of TRPV1 in various physiological processes, such as thermoregulation, metabolism, and immunity. Another direction is the development of more potent and selective TRPV1 antagonists for the treatment of pain and other disorders. A third direction is the exploration of the potential of TRPV1 as a drug target for the treatment of cancer, diabetes, and other diseases. Overall, N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide and TRPV1 continue to be important subjects of scientific research and drug discovery.

Synthesis Methods

N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide was first reported by Johnson & Johnson Pharmaceutical Research and Development in 2009. The synthesis method involves the reaction of 3-isopropoxyphenylboronic acid with 3-bromo-1-propanol, followed by the coupling of the resulting alcohol with 4-piperidinecarboxylic acid and the introduction of a methylsulfonyl group using methylsulfonyl chloride. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been widely used in scientific research to investigate the function and pharmacology of TRPV1. It has been shown to block the activation of TRPV1 by capsaicin, heat, and acid in various in vitro and in vivo models. N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has also been used to study the role of TRPV1 in pain, inflammation, and other physiological processes. For example, N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to reduce thermal hyperalgesia and mechanical allodynia in animal models of neuropathic pain, inflammatory pain, and osteoarthritis. N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has also been studied as a potential therapeutic agent for other disorders, such as migraine, itch, and overactive bladder.

properties

IUPAC Name

1-methylsulfonyl-N-[3-(3-propan-2-yloxyphenyl)propyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4S/c1-15(2)25-18-8-4-6-16(14-18)7-5-11-20-19(22)17-9-12-21(13-10-17)26(3,23)24/h4,6,8,14-15,17H,5,7,9-13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJAOXUHGMGCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CCCNC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.